[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine
Beschreibung
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine is an aromatic amine derivative characterized by a bromo-fluorophenyl ether core linked to a dimethylaminoethyl group. Its molecular formula is C₁₀H₁₄BrFNO, with a molecular weight of 274.13 g/mol.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHMYOCRZYTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Williamson Ether Synthesis with 2-(Dimethylamino)ethyl Halides
The Williamson ether synthesis is a cornerstone for constructing ether linkages between phenolic substrates and alkyl halides. For [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine , this method involves reacting 3-bromo-4-fluorophenol with 2-(dimethylamino)ethyl bromide under basic conditions.
Reaction Conditions:
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., tetrahydrofuran or acetonitrile).
-
Catalyst: Copper(I) iodide (CuI) enhances reaction efficiency by facilitating oxidative addition.
Workup and Purification:
-
Post-reaction, the mixture is diluted with cyclohexane, washed with dilute hydrochloric acid to remove unreacted base, and dried over magnesium sulfate.
-
Vacuum distillation yields the product as a light-yellow oil (typical yield: 48–65%).
Example Protocol (Adapted from Patent EP0059365A2):
-
Dissolve 3-bromo-4-fluorophenol (0.1 mol) in acetonitrile.
-
Add NaH (0.12 mol) and stir at 25°C for 30 minutes.
-
Introduce 2-(dimethylamino)ethyl bromide (0.1 mol) and CuI (0.01 mol).
-
Reflux at 110°C for 18 hours.
Copper-Catalyzed Ullmann-Type Coupling
Coupling of 3-Bromo-4-fluorophenol with 2-(Dimethylamino)ethanol
Ullmann reactions enable ether formation under milder conditions compared to traditional NAS. This method employs 2-(dimethylamino)ethanol and 3-bromo-4-fluorophenol in the presence of a copper catalyst.
Optimized Parameters:
-
Catalyst: CuI (5–10 mol%) with 1,10-phenanthroline as a ligand.
-
Base: Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
Yield and Selectivity:
-
Yields range from 55–72%, with side products (e.g., over-alkylated derivatives) minimized by controlling stoichiometry.
Table 1. Comparative Analysis of Ullmann Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 72 |
| CuBr | None | K₃PO₄ | DMSO | 58 |
| CuCl | Bipyridine | K₂CO₃ | Toluene | 63 |
Reductive Amination of 2-(3-Bromo-4-fluorophenoxy)acetaldehyde
Two-Step Synthesis via Aldehyde Intermediate
This approach first synthesizes 2-(3-bromo-4-fluorophenoxy)acetaldehyde through oxidation of the corresponding alcohol, followed by reductive amination with dimethylamine.
Step 1: Oxidation of 2-(3-Bromo-4-fluorophenoxy)ethanol
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) in dichloromethane.
Step 2: Reductive Amination
-
Conditions: Dimethylamine (2 eq), sodium cyanoborohydride (NaBH₃CN) in methanol.
-
pH Control: Acetic acid maintains pH ~5–6 to favor imine formation.
Advantages:
-
Avoids halogenated byproducts common in NAS routes.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance safety and efficiency. Key parameters include:
-
Residence Time: 10–15 minutes at 120°C.
-
Catalyst Recycling: Immobilized Cu nanoparticles on silica gel reduce waste.
Table 2. Economic and Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Solvent Waste (L/kg) | 12 | 3 |
| Energy Use (kWh/kg) | 8.5 | 4.2 |
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethylamines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related amines with variations in aromatic substituents, linking groups, or amine configurations. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine and Analogs
Key Comparison Points
Substituent Effects: The 3-bromo-4-fluorophenoxy group in the target compound introduces ortho/para-directing electronic effects and increased lipophilicity compared to monosubstituted analogs like 2-(4-bromophenoxy)-N,N-dimethylethylamine. Fluorine’s electronegativity may enhance binding specificity in biological systems .
Linking Group Impact :
- The ethoxy linker in the target compound provides flexibility and hydrogen-bonding capacity, distinguishing it from rigid scaffolds like ISOX-DUAL’s benzimidazole core. ISOX-DUAL’s dimethylisoxazole acts as an acetylated lysine mimic, enabling bromodomain inhibition, whereas the target compound’s simpler structure may limit such activity .
Biological Activity: While ISOX-DUAL exhibits dual inhibition of BRD4 and CBP/p300 (IC₅₀ ~100 nM), the target compound lacks documented bromodomain activity. However, its dimethylamino group may facilitate interactions with cationic binding pockets in ion channels or GPCRs, similar to dimethylethanolamine (DMAE) derivatives .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 3-bromo-4-fluorophenol with 2-chloroethyl dimethylamine, analogous to methods for 2-(4-bromophenoxy)-N,N-dimethylethylamine . In contrast, ISOX-DUAL requires multi-step synthesis involving benzimidazole ring formation and isoxazole coupling, resulting in lower yields (~40%) .
Table 2: Physicochemical Properties
| Property | [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | Dimethylethanolamine (DMAE) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.5 | -0.3 |
| Water Solubility | Low | Moderate | High |
| Boiling Point | ~300°C (est.) | 290°C (est.) | 134°C |
| pKa (Amine Group) | ~9.5 | ~9.5 | 9.0 |
Biologische Aktivität
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
Chemical Structure and Properties
The compound features a bromo and fluoro substitution on the phenyl ring, which may enhance its biological activity by influencing interactions with biological targets. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many phenoxyethylamines have shown potential against various bacteria and fungi.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
The biological activity of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.
- Structural Modifications : The presence of halogen atoms can affect the compound's lipophilicity and binding affinity, enhancing its ability to cross cellular membranes.
Case Studies
-
Antimicrobial Activity
- A study demonstrated that similar compounds exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy.
-
Enzyme Inhibition
- Research on related phenoxyethylamines showed that they could inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. Inhibitory concentrations (IC50) were reported in the low micromolar range, suggesting potential for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32-128 µg/mL | |
| AChE Inhibition | IC50 = 0.81 µM | |
| Cytotoxicity in Cancer | IC50 = 5.0 µM |
Research Findings
Recent studies highlight the importance of structural modifications in enhancing the biological profile of phenoxyethylamines. For instance, the introduction of halogens such as bromine and fluorine has been linked to increased potency against specific biological targets.
Key Findings:
- Compounds with fluorine substitutions often exhibit improved selectivity for enzyme inhibition compared to their non-fluorinated counterparts.
- The presence of dimethylamino groups enhances solubility and bioavailability, crucial for therapeutic applications.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine?
- Methodology : A two-step approach is typically employed:
Halogenation : Bromination of 3-fluoro-4-hydroxyphenethyl derivatives using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlBr₃) at 0–25°C to ensure regioselectivity at the 3-position .
Amine Functionalization : Reacting the brominated intermediate with dimethylamine under nucleophilic substitution (SN2) conditions. A polar aprotic solvent (e.g., DMF) and elevated temperatures (60–80°C) enhance reaction efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and ethyl-dimethylamine protons (δ 2.2–3.1 ppm). The fluorine atom’s electron-withdrawing effect splits adjacent proton signals .
- 19F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.03 for C₁₀H₁₄BrFN₂O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
